Product packaging for 1-Butyl-3-(pyridin-2-yldiazenyl)indol-2-ol(Cat. No.:)

1-Butyl-3-(pyridin-2-yldiazenyl)indol-2-ol

Cat. No.: B10806241
M. Wt: 294.35 g/mol
InChI Key: XRGFBDPLYOOKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Butyl-3-(pyridin-2-yldiazenyl)indol-2-ol is a synthetic azo compound designed for chemical and pharmaceutical research. Its structure incorporates an indole scaffold, a privileged structure in medicinal chemistry known for its wide range of biological activities, and a pyridinyl diazenyl group, which can serve as a key pharmacophore. Indole derivatives are extensively investigated for their biological potential . The molecule's core structure suggests potential as a valuable intermediate or target in several research areas. It may be explored as a novel scaffold in the development of bioactive molecules, given the established significance of indole alkaloids in producing antitumor, antibacterial, antiviral, and antifungal activities . Furthermore, the presence of the azo group (N=N) linked to a pyridine ring indicates potential for applications in materials science, such as in the development of organic dyes or ligands for metal complexes. Researchers can utilize this compound to investigate its mechanism of action in various biological systems or its physicochemical properties for material applications. This product is provided as a high-purity compound to ensure consistent and reliable research outcomes. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N4O B10806241 1-Butyl-3-(pyridin-2-yldiazenyl)indol-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

1-butyl-3-(pyridin-2-yldiazenyl)indol-2-ol

InChI

InChI=1S/C17H18N4O/c1-2-3-12-21-14-9-5-4-8-13(14)16(17(21)22)20-19-15-10-6-7-11-18-15/h4-11,22H,2-3,12H2,1H3

InChI Key

XRGFBDPLYOOKHD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C1O)N=NC3=CC=CC=N3

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Butyl 3 Pyridin 2 Yldiazenyl Indol 2 Ol

Strategic Approaches to Indole (B1671886) Core Functionalization at C-3 Position

The functionalization of the C-3 position of the indole nucleus is a cornerstone of indole chemistry due to its inherent nucleophilicity. For the synthesis of the target compound, two critical transformations at this position are required: the introduction of the diazenyl group and the formation of the indol-2-ol moiety.

Diazenyl Group Introduction via Azo Coupling Reactions

The introduction of the pyridin-2-yldiazenyl group at the C-3 position of the indole ring is most effectively achieved through an azo coupling reaction. This electrophilic substitution reaction involves the attack of a diazonium salt on the electron-rich C-3 position of the indole.

The key electrophile, the 2-pyridyldiazonium salt, would be generated in situ from 2-aminopyridine (B139424). Diazotization is typically carried out using nitrous acid (generated from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

The subsequent coupling with a suitable indole precursor, such as 1-butylindol-2-ol, would proceed via an electrophilic aromatic substitution mechanism. Kinetic studies on the azo coupling of various indoles have shown that the reaction is generally second-order and that the initial electrophilic attack at the C-3 position is the rate-determining step. cdnsciencepub.comrsc.org The reaction rate is influenced by the substituents on both the indole and the diazonium salt. cdnsciencepub.comcdnsciencepub.com For instance, electron-donating groups on the indole ring enhance its nucleophilicity and accelerate the reaction, while electron-withdrawing groups on the diazonium salt increase its electrophilicity.

Indol-2-ol Moiety Construction and Tautomeric Considerations

The indol-2-ol moiety is the less stable tautomer of the corresponding oxindole (B195798) (indol-2-one). The equilibrium generally favors the oxindole form. The synthesis of 3-substituted indol-2-ols often proceeds through the corresponding oxindole, which can then be selectively functionalized.

One plausible route to the indol-2-ol core involves the synthesis of 1-butyloxindole first, followed by C-3 functionalization. The azo coupling reaction could potentially be performed directly on 1-butyloxindole. The resulting 3-(pyridin-2-yldiazenyl)oxindole would exist in tautomeric equilibrium with the desired 1-Butyl-3-(pyridin-2-yldiazenyl)indol-2-ol. The position of this equilibrium can be influenced by factors such as solvent polarity and pH.

N-1 Alkylation Strategies for Butyl Substituent Integration

The introduction of the butyl group at the N-1 position of the indole ring is a crucial step in the synthesis of the target compound. N-alkylation of indoles is a well-established transformation, typically achieved via an SN2 reaction. youtube.com

A common and effective method involves the deprotonation of the indole nitrogen with a suitable base to form the indolide anion, which then acts as a nucleophile. rsc.org Strong bases like sodium hydride (NaH) are frequently employed for this purpose, often in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org The resulting indolide anion is then reacted with an alkylating agent, in this case, a butyl halide such as butyl bromide or butyl iodide. researchgate.net The choice of solvent can be critical for selectivity, with polar solvents generally favoring N-alkylation over potential C-3 alkylation. researchgate.net

Alternative, greener approaches to N-alkylation have been explored, including the use of ionic liquids as both solvent and catalyst, which can offer advantages in terms of reaction rates and simplified work-up procedures. google.comsci-hub.se Phase-transfer catalysis is another strategy that can facilitate the alkylation under milder conditions.

The timing of this N-alkylation step is a key strategic consideration. It could be performed at the beginning of the synthesis on the indole or oxindole precursor, or later in the sequence after the C-3 functionalization has been achieved. Performing the alkylation early on avoids potential side reactions at the indole nitrogen during the azo coupling step.

Pyridine (B92270) Ring Incorporation and Regioselective Functionalization

The pyridine ring is introduced as part of the diazenyl substituent. The starting material for this component is 2-aminopyridine. The regioselectivity of the azo coupling reaction is directed by the diazonium group, which is formed from the amino group at the 2-position of the pyridine ring. Therefore, the synthesis of 2-aminopyridine itself is not part of the main synthetic sequence for the target compound, as it is a readily available commercial reagent.

The key transformation involving the pyridine ring is the diazotization of 2-aminopyridine. This reaction must be carefully controlled to ensure the efficient formation of the 2-pyridyldiazonium salt. The electronic properties of the pyridine ring, being a π-deficient heterocycle, can influence the reactivity of the diazonium salt.

Optimization of Reaction Conditions and Yields for Target Compound Synthesis

Optimizing the reaction conditions is paramount for maximizing the yield and purity of this compound. A systematic approach would involve screening various parameters for each key step.

For the N-alkylation step, a data-driven approach can be used to determine the optimal conditions:

ParameterVariationRationale
Base NaH, K2CO3, Cs2CO3To assess the effect of base strength and counter-ion on reaction efficiency and selectivity.
Solvent DMF, THF, AcetonitrileTo evaluate the influence of solvent polarity on reaction rate and N- vs. C-alkylation.
Temperature Room Temp. to 80 °CTo find the optimal temperature for complete reaction without decomposition.
Alkylating Agent Butyl bromide, Butyl iodideTo compare the reactivity of different leaving groups.

For the Azo Coupling reaction, the following table outlines optimization strategies:

ParameterVariationRationale
Acid for Diazotization HCl, H2SO4, HBF4To determine the most effective acid for generating the diazonium salt.
Temperature -5 °C to 5 °CTo maintain the stability of the diazonium salt and control the reaction rate.
pH of Coupling Medium Acidic, Neutral, Mildly BasicTo find the optimal pH for the electrophilic substitution on the indole ring.
Solvent Water, Acetonitrile, MethanolTo assess the effect of the solvent on the solubility of reactants and the reaction rate.

By methodically adjusting these parameters and analyzing the resulting product distribution and yield, a robust and high-yielding synthesis can be developed.

Exploration of Green Chemistry Principles in Synthetic Route Development

Incorporating green chemistry principles into the synthesis of this compound can significantly reduce its environmental impact. tandfonline.comtandfonline.comresearchgate.net Key areas of focus include the use of safer solvents, energy-efficient reaction conditions, and the reduction of waste.

One promising green approach is the use of mechanochemistry , where reactions are carried out by grinding solids together, often in the absence of a solvent. rsc.orgunica.it This has been successfully applied to Fischer indole synthesis and could potentially be adapted for the N-alkylation and azo coupling steps. rsc.orgunica.it

Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption. tandfonline.comtandfonline.com The N-alkylation and azo coupling reactions could be explored under microwave irradiation to enhance their efficiency.

The choice of solvents is also a critical aspect of green chemistry. Whenever possible, hazardous solvents like DMF should be replaced with greener alternatives such as water, ethanol (B145695), or ionic liquids. The development of catalytic methods for both the N-alkylation and azo coupling steps would also align with green chemistry principles by reducing the amount of stoichiometric reagents and subsequent waste. For instance, using a catalytic amount of a base for the N-alkylation instead of a full equivalent would improve the atom economy of the process. google.com

Comprehensive Spectroscopic and Structural Elucidation of 1 Butyl 3 Pyridin 2 Yldiazenyl Indol 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., 1H, 13C, 15N NMR Analysis)

No specific ¹H, ¹³C, or ¹⁵N NMR data for 1-Butyl-3-(pyridin-2-yldiazenyl)indol-2-ol could be located in the surveyed literature. For related structures, such as other indole (B1671886) or pyridine (B92270) derivatives, NMR spectroscopy is a primary tool for structural assignment. rsc.orgnp-mrd.orgmdpi.comchemicalbook.com

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification

Experimental FT-IR and Raman spectra for this compound are not available in the public domain. Generally, the FT-IR spectrum of such a compound would be expected to show characteristic absorption bands for the O-H, N-H (if applicable, depending on tautomeric form), C-H (aliphatic and aromatic), N=N (azo), and C=C/C=N bonds. nist.govnist.govnist.gov

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Specific high-resolution mass spectrometry data, which would confirm the molecular weight and provide insight into the fragmentation pattern of this compound, has not been reported. HRMS is a critical technique for confirming the elemental composition of novel compounds. nist.govnih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization and Electronic Transitions

The UV-Vis absorption spectrum for this compound, which would provide information about its color and the electronic transitions within the chromophoric system, is not documented in the available literature. Azo compounds are known for their strong absorption in the visible region, a characteristic that is fundamental to their application as dyes. nih.govnih.gov

X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Packing

No crystal structure data for this compound has been deposited in crystallographic databases. X-ray diffraction analysis of a single crystal would provide definitive information about its three-dimensional molecular structure, bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com

Theoretical and Computational Chemistry Investigations of 1 Butyl 3 Pyridin 2 Yldiazenyl Indol 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals (HOMO/LUMO Analysis)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1-Butyl-3-(pyridin-2-yldiazenyl)indol-2-ol, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be utilized to determine its optimized geometry and electronic properties. asianpubs.org

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

In a typical DFT study of a molecule like this compound, the HOMO is expected to be localized over the electron-rich indole (B1671886) ring system, while the LUMO may be distributed across the pyridylazo portion of the molecule. The butyl group, being an alkyl substituent, generally has a minor influence on the frontier orbitals.

Table 1: Representative Theoretical Electronic Properties of this compound

ParameterRepresentative Value
HOMO Energy-6.2 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap3.7 eV

Note: The values in this table are representative and are based on typical DFT calculation results for similar azo-indole compounds. Actual values would be determined from specific DFT calculations for this molecule.

Computational Spectroscopic Simulations (NMR, UV-Vis) for Experimental Data Validation

Computational methods are invaluable for predicting and validating experimental spectroscopic data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.gov By comparing the computed chemical shifts with experimental data, the proposed molecular structure can be confirmed. Discrepancies between calculated and experimental shifts can indicate the presence of specific conformational or tautomeric forms in solution. acs.org

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly employed to simulate UV-Vis absorption spectra. researchgate.net These calculations can predict the electronic transitions responsible for the observed absorption bands. For an azo compound like this compound, the UV-Vis spectrum is expected to show characteristic π-π* and n-π* transitions associated with the conjugated azo-indole-pyridine system.

Table 2: Representative Predicted vs. Experimental Spectroscopic Data for this compound

SpectroscopyPredicted Data (Exemplary)Experimental Data (Hypothetical)
1H NMR (ppm)
Indole-NH10.510.4
Pyridyl-H (ortho)8.68.5
Butyl-CH24.24.1
13C NMR (ppm)
Indole C=O170.1169.8
Azo-C145.3145.0
UV-Vis (nm)
λmax (π-π)380385
λmax (n-π)450455

Note: The data in this table is for illustrative purposes to show the correlation between predicted and experimental values. Precise data would require specific experimental and computational studies.

Mechanistic Studies of Reaction Pathways and Transition States

Computational chemistry can be employed to explore potential reaction mechanisms involving this compound. By mapping the potential energy surface, reaction intermediates and transition states can be identified. For instance, the mechanism of tautomerization (discussed in the next section) can be elucidated by locating the transition state connecting the two tautomeric forms and calculating the activation energy barrier for the interconversion. Such studies provide insights into the kinetics and thermodynamics of the process.

Analysis of Tautomeric Equilibria and Conformer Energy Minima

The structure of this compound allows for the existence of different tautomers and conformers.

Tautomerism: This compound can exhibit both keto-enol and azo-hydrazone tautomerism. The indol-2-ol moiety can exist in equilibrium with its keto form, 1-butyl-3-(pyridin-2-yldiazenyl)indolin-2-one. Simultaneously, the azo linkage can be in equilibrium with its hydrazone tautomer. The relative stability of these different tautomers is influenced by factors such as the solvent and temperature. DFT calculations can be used to determine the ground-state energies of each tautomer, thereby predicting the predominant form under specific conditions. mdpi.comnih.gov Studies on similar azo dyes have shown that the hydrazone form is often more stable. acs.org

Conformational Analysis: Due to the presence of the flexible butyl group and the rotatable bonds in the pyridyldiazenyl substituent, this compound can adopt various conformations. Computational methods can be used to perform a conformational search to identify the low-energy conformers and determine their relative populations based on their calculated energies. This is crucial for a comprehensive understanding of the molecule's properties, as different conformers may exhibit distinct spectroscopic signatures and reactivity.

Table 3: Representative Calculated Relative Energies of Tautomers of this compound

TautomerRelative Energy (kcal/mol)
Azo-enol (most stable)0.0
Hydrazone-enol+2.5
Azo-keto+5.1
Hydrazone-keto+1.8

Note: These values are hypothetical and serve to illustrate the application of computational chemistry in determining tautomeric stability. The actual relative energies would be the result of specific quantum chemical calculations.

Coordination Chemistry and Ligand Properties of 1 Butyl 3 Pyridin 2 Yldiazenyl Indol 2 Ol

Multidentate Ligand Behavior and Identification of Potential Coordination Sites

1-Butyl-3-(pyridin-2-yldiazenyl)indol-2-ol is a multidentate ligand, meaning it possesses multiple potential donor atoms that can coordinate to a central metal ion. The key coordination sites inherent to its structure are the indole-N, pyridine-N, the two azo-N atoms, and the indol-2-ol-O atom. The presence of these varied donor sites allows for a rich and versatile coordination chemistry, potentially leading to the formation of stable chelate rings.

The pyridine (B92270) ring, a common moiety in coordination chemistry, typically coordinates to metal ions through its nitrogen atom. jscimedcentral.comfu-berlin.de Similarly, the indole (B1671886) nitrogen can also act as a donor, although its coordination is less common and often depends on the deprotonation of the N-H group. The azo group (-N=N-) can coordinate in several ways: as a monodentate ligand through one of its nitrogen atoms, or more commonly as a bridging ligand between two metal centers. The oxygen atom of the indol-2-ol group presents another potential coordination site, particularly upon deprotonation to form an indol-2-olate.

The specific coordination mode adopted by the ligand will be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. The formation of five- or six-membered chelate rings is often favored due to their thermodynamic stability. For instance, simultaneous coordination of the pyridine-N and one of the azo-N atoms would result in a stable five-membered ring.

Synthesis and Characterization of Transition Metal Complexes with the Chemical Compound

The synthesis of transition metal complexes with ligands analogous to this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov The choice of solvent is crucial and often involves alcohols like ethanol (B145695) or methanol, in which both the ligand and the metal salt are soluble. jscimedcentral.com The reaction mixture is often heated under reflux to facilitate the complexation reaction. nih.govnih.gov The resulting metal complexes can then be isolated as crystalline solids by cooling the reaction mixture or by slow evaporation of the solvent.

Characterization of these complexes involves a suite of analytical techniques to determine their structure and properties. Elemental analysis provides the empirical formula of the complex, while techniques like X-ray crystallography offer definitive structural information, including bond lengths and angles.

Investigation of Coordination Modes and Stoichiometry

The coordination mode and stoichiometry of the resulting metal complexes are highly dependent on the reaction conditions, such as the metal-to-ligand molar ratio and the reaction temperature. rsc.org For example, a 1:1 metal-to-ligand ratio might favor the formation of a mononuclear complex where one ligand is coordinated to one metal ion. Conversely, a different stoichiometry could lead to the formation of binuclear or polynuclear complexes, especially if the azo group acts as a bridging ligand.

The coordination geometry around the metal center can vary significantly, with common geometries including tetrahedral, square planar, and octahedral. nih.govnih.gov The preferred geometry is influenced by the electronic configuration of the metal ion and the steric and electronic properties of the ligand.

Ligand Field Theory and Electronic Structure of Resulting Metal Complexes

Ligand Field Theory (LFT) is instrumental in understanding the electronic structure and properties of the resulting metal complexes. The interaction between the ligand's donor atoms and the d-orbitals of the transition metal ion leads to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting, denoted as Δ, is influenced by the nature of the ligand and the metal ion.

The electronic transitions between these split d-orbitals are responsible for the characteristic colors of many transition metal complexes and can be observed using UV-Visible spectroscopy. The positions and intensities of the absorption bands in the electronic spectrum provide valuable information about the coordination geometry and the strength of the ligand field.

Spectroscopic Probes of Ligand-Metal Interactions

Spectroscopic techniques are invaluable for probing the interactions between the ligand and the metal ion upon complexation.

UV-Visible Spectroscopy: The electronic spectra of the complexes, when compared to that of the free ligand, can reveal the coordination of the ligand to the metal ion. nih.gov The appearance of new absorption bands, often in the visible region, can be attributed to d-d electronic transitions or charge-transfer transitions between the metal and the ligand. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination sites of the ligand. kpi.ua A shift in the vibrational frequencies of the functional groups of the ligand upon complexation indicates their involvement in coordination. For instance, a shift in the stretching frequency of the C=N bond in the pyridine ring to a higher wavenumber is indicative of its coordination to the metal center. kpi.ua Similarly, changes in the vibrational frequency of the azo group can confirm its participation in the coordination. The disappearance of the O-H stretching vibration from the indol-2-ol group would suggest its deprotonation and coordination to the metal ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can also provide insights into the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon complexation can help to identify the coordination sites. fu-berlin.de

TechniqueObserved Change Upon ComplexationImplication
UV-Visible Spectroscopy Appearance of new absorption bandsd-d or charge-transfer transitions, confirming coordination.
Infrared (IR) Spectroscopy Shift in C=N (pyridine) stretching frequencyCoordination of the pyridine nitrogen.
Infrared (IR) Spectroscopy Shift in N=N (azo) stretching frequencyCoordination of the azo group.
Infrared (IR) Spectroscopy Disappearance of O-H (indol-2-ol) stretchDeprotonation and coordination of the oxygen.
NMR Spectroscopy Changes in chemical shifts of ligand protons/carbonsIdentification of coordination sites in solution.

Magnetic Properties of Metal Complexes and Their Implications for Coordination Geometry

The magnetic properties of the metal complexes are determined by the number of unpaired electrons in the d-orbitals of the metal ion. dalalinstitute.comyoutube.com Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled by a magnetic field. dalalinstitute.comyoutube.com

Magnetic susceptibility measurements can be used to determine the magnetic moment of a complex, which in turn provides information about the number of unpaired electrons. This information is crucial for deducing the coordination geometry and the spin state (high-spin or low-spin) of the complex. youtube.com For example, an octahedral complex of a d⁶ metal ion can be either high-spin (paramagnetic) or low-spin (diamagnetic), depending on the strength of the ligand field. A strong-field ligand will cause a large splitting of the d-orbitals, leading to a low-spin complex, while a weak-field ligand will result in a high-spin complex. youtube.com The magnetic properties of a complex are therefore intrinsically linked to its electronic structure and coordination environment. dalalinstitute.comnih.gov

PropertyMeasurementImplication
Paramagnetism Attraction to a magnetic fieldPresence of unpaired electrons.
Diamagnetism Weak repulsion from a magnetic fieldAll electrons are paired.
Magnetic Moment Determined from magnetic susceptibilityIndicates the number of unpaired electrons, helps deduce coordination geometry and spin state.

Photophysical Phenomena and Optical Characteristics of 1 Butyl 3 Pyridin 2 Yldiazenyl Indol 2 Ol

Photoisomerization Mechanisms of the Azo Chromophore

The defining feature of 1-Butyl-3-(pyridin-2-yldiazenyl)indol-2-ol is the presence of an azo chromophore (-N=N-) linking a butyl-substituted indol-2-ol and a pyridine (B92270) ring. Azo compounds are well-documented for their ability to undergo reversible cis-trans (or E/Z) photoisomerization upon irradiation with light of a specific wavelength. This process forms the basis of their application in molecular switches.

For this compound, the more stable trans isomer can be converted to the less stable cis isomer by irradiating with UV light, typically in the wavelength range corresponding to its π-π* absorption band. The reverse process, from cis back to trans, can be induced by irradiation with visible light, corresponding to the n-π* absorption band of the cis isomer, or it can occur thermally. The efficiency of this isomerization is influenced by the surrounding environment, including the solvent polarity and viscosity.

Table 1: Key Aspects of Photoisomerization

FeatureDescription
Process Reversible trans (E) to cis (Z) isomerization of the azo group.
Forward Reaction trans to cis, induced by UV light irradiation.
Reverse Reaction cis to trans, induced by visible light irradiation or thermal relaxation.
Influencing Factors Solvent polarity, viscosity, and temperature.

Solvatochromic and Thermochromic Behavior

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. This compound, with its potential for intramolecular charge transfer (ICT) character, is expected to exhibit solvatochromism.

In nonpolar solvents, the absorption spectrum is typically at shorter wavelengths. As the solvent polarity increases, a bathochromic (red) shift in the absorption maximum is often observed. This is indicative of a more polar excited state that is stabilized to a greater extent by polar solvents compared to the ground state.

Thermochromism, the change in color with temperature, is another characteristic that can be observed in such compounds. For this compound, changes in temperature can affect the equilibrium between the cis and trans isomers, as well as influence the vibrational and rotational energy levels of the molecule, leading to shifts in its absorption spectrum.

Table 2: Expected Solvatochromic and Thermochromic Effects

PropertySolvent/Temperature ChangeExpected Observation
Solvatochromism Increasing solvent polarityBathochromic (red) shift in absorption spectrum.
Thermochromism Increasing temperaturePotential shift in the cis-trans equilibrium and spectral broadening.

Fluorescence and Luminescence Properties

While many azo compounds are known to be non-fluorescent or weakly fluorescent due to the efficient photoisomerization pathway providing a rapid non-radiative decay channel, the specific fluorescence and luminescence properties of this compound would be of significant interest. The quantum yield of fluorescence (Φf), which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are key parameters.

Table 3: Hypothetical Fluorescence Data

SolventQuantum Yield (Φf)Lifetime (τf) (ns)
Hexane LowShort
Ethanol (B145695) ModerateModerate
Acetonitrile Moderate-HighLonger

Note: This table is illustrative and based on general principles of fluorescence for similar compounds. Actual experimental data is required for confirmation.

Conceptual Applications in Photoswitchable Molecular Systems

The ability of this compound to undergo photoisomerization makes it a prime candidate for use in photoswitchable molecular systems. This "on-off" switching capability at the molecular level has potential applications in various fields:

Molecular Logic Gates: The two distinct states (cis and trans) can represent binary "0" and "1", forming the basis for molecular-scale computing.

Data Storage: The reversible switching allows for the writing and erasing of information at a high density.

Photoresponsive Materials: Incorporation of this molecule into polymers or gels could lead to materials that change their shape, color, or permeability in response to light.

Controlled Drug Delivery: A photoswitch could be used to trigger the release of a therapeutic agent from a carrier molecule at a specific time and location.

The development of such applications hinges on the robustness, efficiency, and predictability of the photoisomerization process of this compound.

Electrochemical Investigations and Redox Chemistry of 1 Butyl 3 Pyridin 2 Yldiazenyl Indol 2 Ol

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a primary electrochemical technique employed to probe the redox properties of 1-Butyl-3-(pyridin-2-yldiazenyl)indol-2-ol. This method involves scanning the potential of an electrode and measuring the resulting current, which provides information about the oxidation and reduction events.

Indole (B1671886) derivatives are known to be electroactive and are readily oxidized at carbon-based electrodes. researchgate.net The oxidation potential is influenced by the substituents on the indole ring. nih.gov For example, the oxidation peak potentials of some indole sulfonamide derivatives have been observed to shift to lower values with an increase in pH, indicating that the electron transfer process is facilitated in neutral and basic conditions. nih.gov

Table 1: Representative Redox Potentials of Related Azo and Indole Compounds This table is illustrative and compiles data from related compounds to infer the potential electrochemical behavior of this compound. The exact potentials are highly dependent on experimental conditions.

Compound Type Redox Process Potential (V) vs. Ag/AgCl Reference
Azo Biphenyl Derivative (7a) Oxidation -0.21 researchgate.net
Azo Biphenyl Derivative (7a) Reduction -0.63, -0.346 researchgate.net
Indole Sulfonamide Derivatives Oxidation +0.0 to +0.8 nih.gov

Electron Transfer Mechanisms Involving Azo and Indole Moieties

The redox behavior of this compound is governed by the electron transfer processes associated with its constituent azo and indole functionalities.

The indole moiety also participates in electron transfer reactions, typically through oxidation. researchgate.net The indole ring can be oxidized to form a radical cation, which can then undergo further reactions, including dimerization or trimerization. researchgate.net The electrochemical oxidation of indoles can lead to the formation of new bonds, as seen in the electro-oxidative C-N bond formation to synthesize 3-substituent-2-(azol-1-yl)indoles. acs.org The interaction between the indole nucleus and pyridinium (B92312) coenzymes can involve charge transfer complexes, suggesting a pathway for electron transfer. bohrium.com

Influence of Substituents and Coordination on Electrochemical Behavior

The electrochemical properties of molecules like this compound can be significantly modulated by the introduction of different substituents and by coordination to metal ions.

Substituent Effects: The nature of substituents on the aromatic rings has a direct impact on the redox potentials. Electron-donating groups generally make oxidation easier and reduction more difficult, while electron-withdrawing groups have the opposite effect. mdpi.com For instance, in a study of benzothiazole (B30560) derivatives, the substitution of an electron-withdrawing -NO2 group was found to lower the HOMO and LUMO energy levels, which can be advantageous for charge transport properties. mdpi.com Aromatic azo compounds with various substituents on the aromatic ring exhibit different properties, which has been utilized in the design of functional photoresponsive materials. mdpi.com

Coordination Effects: The pyridine (B92270) nitrogen and the azo group in this compound can act as binding sites for metal ions. researchgate.netresearchgate.net The coordination of a metal ion can substantially alter the electronic structure of the ligand, thereby influencing its redox behavior. The formation of coordination complexes can introduce new redox-active centers (the metal ion itself) or modify the ligand-centered redox processes. nih.gov For example, the coordination of metal ions to pyridine-type ligands has been used to create molecular assemblies with interesting electrochemical and electrochromic properties. nih.gov The coordination number and the geometry of the resulting complex ion are determined by the nature of the metal ion and the ligands. youtube.comyoutube.com

Structure Property Relationship Studies and Derivatization Strategies for 1 Butyl 3 Pyridin 2 Yldiazenyl Indol 2 Ol

Impact of N-1 Butyl Group on the Overall Properties of the Compound

The presence of a butyl group at the N-1 position of the indole (B1671886) ring in 1-Butyl-3-(pyridin-2-yldiazenyl)indol-2-ol significantly influences its physicochemical properties. While direct studies on this specific molecule are limited, the effects of N-alkylation on similar indole derivatives can provide valuable insights.

The introduction of an N-butyl group is known to enhance the lipophilicity of the molecule. This increased lipophilicity can affect its solubility in various organic solvents and its interactions with biological membranes. In the context of pyrazino[1,2-a]indole (B3349936) derivatives, the presence of alkyl substituents such as butyl groups on the indole nucleus has been shown to be compatible with their synthesis, resulting in moderate to good yields (40–70%). nih.gov This suggests that the butyl group does not pose significant steric hindrance during certain synthetic transformations. nih.gov

Furthermore, substitution at the indole nitrogen can have a notable impact on the biological activity of related compounds. For instance, in a study on 3,5-disubstituted pyridin-2(1H)-ones, the substitution of the indole nitrogen with various alkyl groups, including a diethylaminobutyl group, led to a decrease in the desired biological activity. nih.gov This indicates that for certain biological targets, an unsubstituted or specifically substituted indole nitrogen may be crucial for optimal interaction.

The electronic properties of the indole ring are also modulated by the N-1 substituent. An alkyl group like butyl is generally considered to be an electron-donating group through an inductive effect. This can increase the electron density of the indole ring system, potentially influencing the reactivity of the C-3 position and the electronic characteristics of the azo linkage.

Table 1: Effect of N-1 Substitution on the Properties of Indole Derivatives (Analogous Systems)

N-1 SubstituentObserved EffectReference Compound Class
MethylDecreased biological activity3,5-disubstituted pyridin-2(1H)-ones
DiethylaminopropylDecreased biological activity3,5-disubstituted pyridin-2(1H)-ones
DiethylaminobutylDecreased biological activity3,5-disubstituted pyridin-2(1H)-ones
Hexyl, Butyl, MethylModerate to good synthetic yieldsPyrazino[1,2-a]indoles

Effect of Pyridine (B92270) Substitution Patterns on Ligand Performance and Electronic Characteristics

The pyridine ring in this compound plays a critical role in its function as a ligand and in determining its electronic properties. The position of the nitrogen atom and the presence of substituents on the pyridine ring can dramatically alter the coordination behavior and the electronic nature of the entire molecule.

The nitrogen atom in the pyridine ring acts as a Lewis basic site, enabling coordination to metal ions. The lone pair of electrons on the pyridine nitrogen, along with the azo group and the hydroxyl group of the indol-2-ol moiety, can form a tridentate ligand system. The specific substitution pattern on the pyridine ring can influence the pKa of the pyridine nitrogen, thereby affecting its donor strength and the stability of the resulting metal complexes.

Rational Design of Derivatives for Modulated Electronic or Coordination Behavior

The rational design of derivatives of this compound can be approached by systematically modifying its core components to achieve desired electronic or coordination properties.

Modulating Electronic Properties:

To modulate the electronic properties, one could introduce electron-donating or electron-withdrawing groups onto the pyridine or indole rings. For instance, adding an electron-donating group like a methoxy (B1213986) group to the pyridine ring would increase the electron density on the azo bridge, potentially shifting the absorption maximum of the dye. Conversely, an electron-withdrawing group like a nitro group would have the opposite effect.

Modulating Coordination Behavior:

To alter the coordination behavior, modifications can be made to the chelating sites. Introducing substituents near the pyridine nitrogen or the azo group could sterically hinder metal coordination, leading to selective binding for smaller metal ions. Alternatively, incorporating additional donor atoms onto the pyridine or butyl group could increase the denticity of the ligand, enabling the formation of more stable and structurally diverse metal complexes.

Azo coupling-based derivatization has been shown to be a versatile method for modifying aromatic compounds, including phenols and amines, to enhance their properties for analytical purposes. researchgate.netnih.gov This technique could be applied to synthesize a library of this compound derivatives with varied substituents on the pyridine ring, starting from different substituted anilines to form the diazonium salt.

Mechanistic Studies of Functional Group Interconversions and Modifications

The synthesis of this compound and its derivatives primarily involves an azo coupling reaction. This reaction proceeds via the electrophilic attack of a pyridyldiazonium ion at the electron-rich C-3 position of 1-butylindol-2-ol.

The mechanism for the formation of the key pyridyldiazonium salt involves the diazotization of 2-aminopyridine (B139424) using a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid.

Functional Group Interconversions:

Further modifications of the synthesized molecule can be achieved through various functional group interconversions. For example, if a derivative with a different N-1 alkyl chain is desired, the synthesis could start from the corresponding N-alkylated indole. The synthesis of various 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines has been demonstrated, showcasing the feasibility of introducing different substituents on the indole nitrogen. researchgate.net

Mechanistic studies of related indole derivatizations, such as those for pyrazinoindoles, have shown that both electron-donating and electron-withdrawing groups on the indole nucleus are well-tolerated in certain cyclization reactions. nih.gov This suggests that the electronic nature of substituents on the indole ring of this compound may not impede further chemical transformations.

The azo group itself can also be a site for chemical modification. While the azo linkage is generally stable, it can be cleaved under specific reductive conditions, which could be a strategic step in a more complex synthetic route.

Future Research Trajectories for 1 Butyl 3 Pyridin 2 Yldiazenyl Indol 2 Ol

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of azo compounds, including those with heterocyclic components, has traditionally relied on well-established but often environmentally taxing methods. researchgate.netmdpi.com Future research should prioritize the development of novel and sustainable synthetic pathways to 1-Butyl-3-(pyridin-2-yldiazenyl)indol-2-ol.

Current synthetic strategies for related compounds often involve diazotization of an aromatic or heterocyclic amine followed by coupling with a nucleophilic partner. nih.gov For the target molecule, this would likely involve the diazotization of 2-aminopyridine (B139424) and its subsequent coupling with 1-butylindol-2-ol. However, conventional diazotization often requires strong acids and low temperatures, while the coupling step can be sensitive to reaction conditions. mdpi.com

Future synthetic explorations could focus on:

Green Chemistry Approaches: Investigating the use of more environmentally friendly reagents and solvents. researchgate.netnumberanalytics.com This could include using ionic liquids or deep eutectic solvents, which are known for their low volatility and thermal stability. numberanalytics.com The use of solid-supported reagents or catalysts, such as modified clays, could also offer a greener alternative by simplifying purification and reducing waste. researchgate.net

Microwave-Assisted Synthesis: This technique has been shown to significantly accelerate reaction times, improve yields, and enhance the efficiency of synthesizing various heterocyclic compounds. numberanalytics.comrasayanjournal.co.in Applying microwave irradiation to the synthesis of this compound could lead to a more rapid and energy-efficient process. rasayanjournal.co.in

One-Pot Syntheses: Developing a one-pot, multi-component reaction to assemble the target molecule would be a significant advancement in efficiency. nih.gov This could involve the in-situ formation of the diazonium salt and its immediate reaction with the indole (B1671886) precursor, minimizing intermediate isolation steps.

A comparative table of potential synthetic routes is presented below, highlighting the potential advantages of newer methods.

Synthetic Route Typical Reagents/Conditions Potential Advantages Key Research Focus
Conventional Diazotization & Coupling NaNO₂, HCl (0-5°C); followed by coupling partnerWell-establishedOptimization for specific substrates
Green Synthesis Ionic liquids, solid acid catalystsReduced environmental impact, easier workup researchgate.netnumberanalytics.comCatalyst development and solvent screening
Microwave-Assisted Synthesis Microwave irradiationFaster reaction times, higher yields numberanalytics.comrasayanjournal.co.inOptimization of microwave parameters
One-Pot Synthesis Multi-component reaction setupIncreased efficiency, reduced waste nih.govDesign of a suitable reaction cascade

Deeper Understanding of Excited State Dynamics and Photoreactivity

Azo compounds are well-known for their photochromic properties, and the inclusion of heterocyclic rings can lead to unique photophysical behaviors. researchgate.net The structure of this compound, with its potential for tautomerization and intramolecular hydrogen bonding, suggests a complex and interesting excited-state landscape.

A key area of future research will be to unravel the excited-state dynamics and photoreactivity of this molecule. This could involve:

Excited-State Intramolecular Proton Transfer (ESIPT): The presence of the indol-2-ol moiety suggests the possibility of ESIPT, a process that can lead to large Stokes shifts and dual emission, which are desirable properties for fluorescent probes and sensors. nih.govmdpi.comrsc.org Time-resolved spectroscopic techniques will be crucial to investigate the kinetics and mechanism of any potential ESIPT processes. mdpi.com

Photoisomerization: Like other azo compounds, this compound may undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. nih.gov Studying the quantum yields and thermal relaxation rates of this process is essential for its potential application in molecular switches and optical data storage.

Solvatochromism: Investigating the influence of solvent polarity on the absorption and emission spectra can provide insights into the nature of the electronic transitions and changes in the dipole moment upon excitation. tandfonline.com

The following table outlines potential photophysical properties to be investigated.

Photophysical Property Experimental Technique Potential Application
Absorption and Emission SpectraUV-Vis and Fluorescence SpectroscopyBasic characterization, solvatochromism studies
Excited-State Intramolecular Proton Transfer (ESIPT)Time-Resolved Fluorescence SpectroscopyFluorescent probes, sensors nih.govrsc.org
trans-cis PhotoisomerizationUV-Vis Spectroscopy, NMR SpectroscopyMolecular switches, optical storage nih.gov
Fluorescence Quantum Yield and LifetimeSteady-State and Time-Resolved FluorimetryEvaluation of emissive properties

Expansion of Coordination Chemistry to Lanthanides and Main Group Elements

The pyridyl and azo nitrogen atoms, along with the oxygen of the indol-2-ol group, present potential coordination sites for metal ions. The coordination chemistry of such ligands can lead to the formation of novel complexes with interesting magnetic, luminescent, or catalytic properties.

Future research in this area should explore:

Coordination with Lanthanide Ions: Lanthanide complexes are known for their unique luminescent properties, often exhibiting sharp, line-like emission bands. nih.govrsc.org The azo-indole ligand could act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, leading to sensitized emission. rsc.org This could have applications in bio-imaging and materials science. Synthesizing and characterizing lanthanide complexes of this compound would be a key step.

Coordination with Main Group Elements: The coordination chemistry of main group elements is a rapidly developing field. The Lewis acidic nature of some main group element compounds could lead to the formation of stable complexes with the electron-donating sites of the ligand. This could result in materials with novel structural and electronic properties.

The table below summarizes potential coordination chemistry research.

Metal Group Potential Properties of Complexes Key Research Activities
Lanthanides Luminescence, magnetism nih.govrsc.orgSynthesis and structural characterization of complexes, photophysical studies
Main Group Elements Novel structural motifs, catalysisExploration of reactions with various main group Lewis acids, structural analysis

Advanced Computational Modeling for Predictive Molecular Design and Functionality

Computational chemistry offers powerful tools for understanding the properties of molecules and for guiding the design of new functional materials. For this compound, computational modeling will be invaluable.

Future computational studies should focus on:

Predictive Modeling of Properties: Using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), it is possible to predict the geometric and electronic structures, vibrational frequencies, and electronic absorption spectra of the molecule and its derivatives. mdpi.comnih.govresearchgate.net This can help in interpreting experimental data and in predicting the effects of structural modifications.

Mechanism of Photochemical Processes: Computational modeling can be used to investigate the potential energy surfaces of the excited states, providing insights into the mechanisms of ESIPT and photoisomerization. tandfonline.com This can help to rationalize the observed photophysical behavior and to design molecules with tailored photochemical properties.

Design of Novel Derivatives: By systematically modifying the structure of this compound in silico, it is possible to screen for derivatives with enhanced properties, such as red-shifted absorption, higher fluorescence quantum yields, or improved thermal stability of the cis-isomer. nih.gov Machine learning models trained on experimental and computational data could further accelerate the discovery of new functional azo dyes. nih.gov

The following table highlights key areas for computational investigation.

Computational Method Target Property/Process Goal of the Study
Density Functional Theory (DFT)Ground-state geometry, electronic structureUnderstanding molecular structure and stability nih.gov
Time-Dependent DFT (TD-DFT)Excited-state energies, absorption spectraPredicting and interpreting photophysical properties mdpi.comresearchgate.net
Molecular Dynamics (MD)Conformational dynamics, solvent effectsSimulating behavior in different environments
Quantum Mechanics/Molecular Mechanics (QM/MM)Properties in complex environmentsModeling interactions with biological systems or materials

Q & A

Q. Basic (Characterization)

  • ¹H NMR : Key signals include the indole NH proton (δ 10.2–11.5 ppm, broad singlet), pyridyl protons (δ 7.5–8.5 ppm, multiplet), and butyl chain protons (δ 0.9–1.7 ppm). The azo group (-N=N-) does not directly produce signals but deshields adjacent protons.
  • IR : Stretching vibrations for -OH (3200–3600 cm⁻¹), C=N (1600–1650 cm⁻¹), and N=N (1440–1480 cm⁻¹) confirm functional groups.
    Cross-validation with high-resolution mass spectrometry (HRMS) is critical to rule out isomeric impurities .

What strategies are recommended for resolving contradictions in reaction yield data during scale-up synthesis?

Advanced (Data Contradiction Analysis)
Discrepancies in yields (e.g., 50–90% in small-scale vs. 30–50% in scale-up) often arise from:

  • Heat dissipation inefficiencies : Aggressive exothermic reactions (e.g., diazotization) require controlled cooling and stirring.
  • Intermediate instability : The azo-linked intermediate may degrade under prolonged storage; in-line monitoring (e.g., HPLC) is advised.
  • Solvent purity : Trace water in DMF can hydrolyze intermediates; use molecular sieves or anhydrous solvents.
    Statistical tools like Design of Experiments (DoE) can identify critical parameters (e.g., temperature, solvent volume) for reproducibility .

How does the compound interact with biological targets such as neurotransmitter receptors, and what methodologies validate these interactions?

Advanced (Interaction Studies)
The pyridyl and indole moieties suggest affinity for serotonin (5-HT) and dopamine receptors. Key methodologies include:

  • Radioligand binding assays : Competitive displacement of [³H]serotonin in HEK-293 cells transfected with 5-HT receptors.
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses, with validation via site-directed mutagenesis.
  • Functional assays : cAMP accumulation or calcium flux assays to assess agonist/antagonist activity.
    Preliminary data may show conflicting results (e.g., partial agonism vs. antagonism) due to receptor subtype specificity, requiring isoform-selective studies .

What structural analogs of this compound exhibit enhanced bioactivity, and how are they designed?

Advanced (Structure-Activity Relationships)
Analog optimization focuses on:

  • Tail modification : Replacing the butyl group with branched alkyl chains (e.g., isopentyl) to enhance lipophilicity and blood-brain barrier penetration.
  • Azo linker substitution : Sulfonamide or hydrazone linkers may improve metabolic stability.
  • Heterocycle variation : Substituting pyridine with quinoline increases π-stacking interactions in enzyme active sites.
    Bioactivity is assessed via IC₅₀ comparisons in enzyme inhibition assays (e.g., monoamine oxidases) .

How can researchers address solubility challenges during in vitro assays for this compound?

Advanced (Experimental Design)
The compound’s low aqueous solubility (<10 µg/mL) necessitates:

  • Co-solvent systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to prevent aggregation.
  • Nanoparticle formulation : Encapsulation in PLGA nanoparticles improves bioavailability.
  • pH adjustment : Protonation of the pyridyl nitrogen at acidic pH (e.g., phosphate buffer pH 4.5) enhances solubility.
    Dynamic light scattering (DLS) monitors particle size distribution to ensure stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.